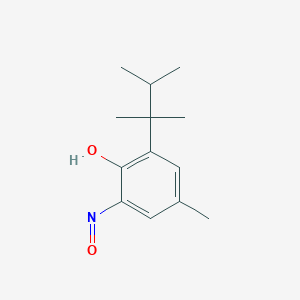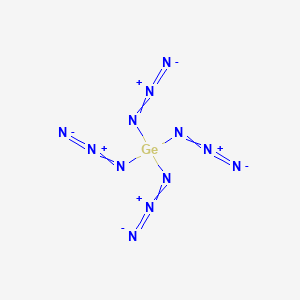
Tetraazidogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraazidogermane is a chemical compound with the molecular formula Ge(N₃)₄. It is known for its high energy content and potential applications in various fields, including materials science and explosives. The compound consists of a germanium atom bonded to four azide groups, making it a highly reactive and energetic molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraazidogermane can be synthesized through the reaction of germanium tetrachloride with sodium azide. The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether. The general reaction is as follows:
GeCl4+4NaN3→Ge(N3)4+4NaCl
The reaction is carried out under an inert atmosphere to prevent the decomposition of the azide groups. The product is then purified through recrystallization or sublimation.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The handling of azides requires careful control to prevent accidental detonation, and specialized equipment is necessary to ensure safe production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraazidogermane undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to produce germanium and nitrogen gas.
Photolysis: Exposure to ultraviolet light can cause the compound to decompose, releasing nitrogen gas.
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of azide groups with other functional groups.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures in an inert atmosphere.
Photolysis: Conducted using ultraviolet light sources.
Substitution Reactions: Involves nucleophiles such as amines or phosphines under controlled conditions.
Major Products Formed:
Thermal Decomposition: Germanium and nitrogen gas.
Photolysis: Germanium and nitrogen gas.
Substitution Reactions: Germanium compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Tetraazidogermane has several applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of germanium-containing materials with unique properties.
Explosives: Due to its high energy content, this compound is studied for potential use in explosive formulations.
Chemistry: Employed in the study of azide chemistry and the development of new synthetic methodologies.
Nanotechnology: Investigated for its potential in the fabrication of germanium-based nanomaterials.
Wirkmechanismus
The mechanism of action of tetraazidogermane primarily involves the release of nitrogen gas upon decomposition. The azide groups in the compound are highly energetic and can undergo rapid decomposition, leading to the formation of germanium and nitrogen gas. This decomposition process is exothermic and can be triggered by heat, light, or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tetraazidosilane (Si(N₃)₄): Similar to tetraazidogermane but with silicon instead of germanium.
Tetraazidostannane (Sn(N₃)₄): Contains tin instead of germanium.
Tetraazidolead (Pb(N₃)₄): Contains lead instead of germanium.
Uniqueness of this compound: this compound is unique due to its germanium core, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom’s electronic configuration and bonding characteristics influence the compound’s reactivity and stability, making it a valuable compound for specific applications in materials science and explosives research.
Eigenschaften
CAS-Nummer |
57980-16-2 |
|---|---|
Molekularformel |
GeN12 |
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
tetraazidogermane |
InChI |
InChI=1S/GeN12/c2-10-6-1(7-11-3,8-12-4)9-13-5 |
InChI-Schlüssel |
YBYAYCCHMCBTTM-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=N[Ge](N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
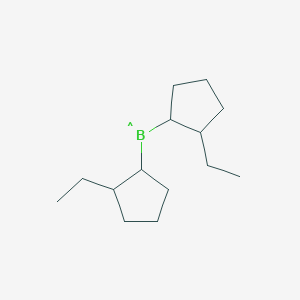
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
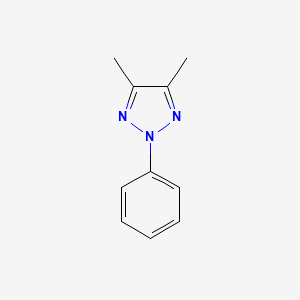

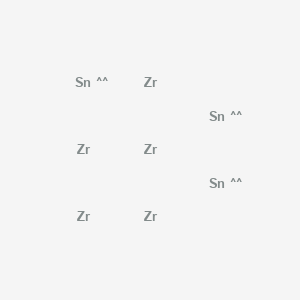

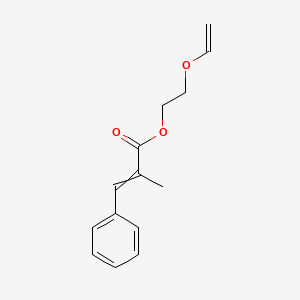

![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
